molecular formula C16H16BrNO4S B8406475 4-[(Methanesulfonyl)amino]phenyl 4-(2-bromoethyl)benzoate CAS No. 89311-67-1

4-[(Methanesulfonyl)amino]phenyl 4-(2-bromoethyl)benzoate

Cat. No. B8406475
Key on ui cas rn: 89311-67-1
M. Wt: 398.3 g/mol
InChI Key: GCESOGXBCSPTLG-UHFFFAOYSA-N
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Patent
US04420630

Procedure details

A mixture of 10.0 g (0.02511 mol) of 4-(methanesulfonamido)phenyl 4-(2-bromoethyl)benzoate, 3.47 g (0.02511 mol) of potassium carbonate and 100 ml of acetone was stirred at room temperature for 48 hours. The resultant mixture was filtered and the filtrate was condensed to a solid. Recrystallization from 1:1 1,2-dichloroethane:hexane gave 4.2 g (52.7% of theory) of 4-(methanesulfonamido)phenyl 4-vinylbenzoate; mp=172°-3° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[CH:23]=[CH:22][C:7]([C:8]([O:10][C:11]2[CH:16]=[CH:15][C:14]([NH:17][S:18]([CH3:21])(=[O:20])=[O:19])=[CH:13][CH:12]=2)=[O:9])=[CH:6][CH:5]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH:3]([C:4]1[CH:23]=[CH:22][C:7]([C:8]([O:10][C:11]2[CH:16]=[CH:15][C:14]([NH:17][S:18]([CH3:21])(=[O:19])=[O:20])=[CH:13][CH:12]=2)=[O:9])=[CH:6][CH:5]=1)=[CH2:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCCC1=CC=C(C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C)C=C1
Name
Quantity
3.47 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered
CUSTOM
Type
CUSTOM
Details
condensed to a solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from 1:1 1,2-dichloroethane

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(=C)C1=CC=C(C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 52.7%
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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